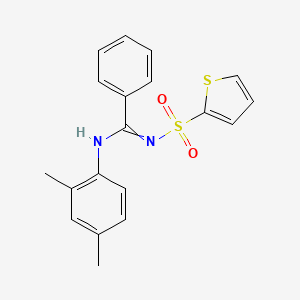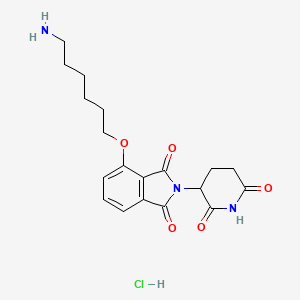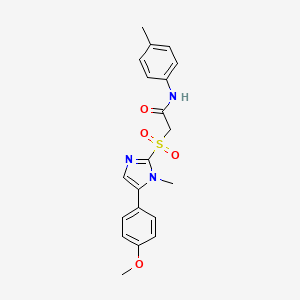![molecular formula C17H17N3O4S B2421695 3-(2-methoxyethyl)-2,4-dioxo-N-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892289-48-4](/img/structure/B2421695.png)
3-(2-methoxyethyl)-2,4-dioxo-N-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-methoxyethyl)-2,4-dioxo-N-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of functional groups such as methoxyethyl, dioxo, and thienylmethyl further enhances its chemical reactivity and potential utility.
作用機序
Target of Action
ZINC03906620, also known as EU-0056440 or F6548-1179, is a compound that primarily targets zinc transporters . These transporters, belonging to the SLC30 (ZnT) and SLC39 (ZIP) families, are responsible for the excretion and intake of zinc, respectively .
Mode of Action
The compound interacts with its targets, the zinc transporters, by modulating their activity. This modulation can alter the balance of zinc within the cell, influencing various cellular processes . The exact interaction between ZINC03906620 and these transporters is still under investigation.
Biochemical Pathways
ZINC03906620 affects the biochemical pathways related to zinc homeostasis . Zinc is a crucial trace element involved in numerous biological functions, including cell cycle progression, immune functions, and various physiological procedures . By interacting with zinc transporters, ZINC03906620 can influence these zinc-dependent processes.
Pharmacokinetics
It is known that zinc, the primary target of zinc03906620, is carefully regulated within the body
Result of Action
The molecular and cellular effects of ZINC03906620’s action are primarily related to its impact on zinc homeostasis . By modulating the activity of zinc transporters, ZINC03906620 can influence the intracellular concentration of zinc, which in turn can affect a variety of cellular processes, including cell proliferation, apoptosis, and antioxidant defenses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ZINC03906620. For instance, the sedimentation behavior and aggregation of zinc oxide nanoparticles, which are related to ZINC03906620, can be influenced by factors such as temperature and salinity . Understanding these environmental influences is crucial for predicting the behavior and potential impacts of ZINC03906620 in different environments.
準備方法
The synthesis of 3-(2-methoxyethyl)-2,4-dioxo-N-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinazoline core, followed by the introduction of the methoxyethyl and thienylmethyl groups. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and purification techniques to meet the demand for research and development purposes.
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the methoxyethyl group makes it susceptible to oxidation reactions, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The dioxo groups can be reduced to hydroxyl groups under suitable conditions, altering the compound’s reactivity and properties.
Substitution: The thienylmethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
3-(2-methoxyethyl)-2,4-dioxo-N-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.
Industry: It can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
類似化合物との比較
Compared to other quinazoline derivatives, 3-(2-methoxyethyl)-2,4-dioxo-N-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:
4-aminoquinazoline: Known for its use in developing kinase inhibitors.
2,4-dioxoquinazoline: Utilized in the synthesis of various heterocyclic compounds.
N-(thien-2-ylmethyl)quinazoline: Studied for its potential biological activities. The presence of the methoxyethyl group in this compound provides additional reactivity and potential for diverse applications.
特性
IUPAC Name |
3-(2-methoxyethyl)-2,4-dioxo-N-(thiophen-2-ylmethyl)-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-24-7-6-20-16(22)13-5-4-11(9-14(13)19-17(20)23)15(21)18-10-12-3-2-8-25-12/h2-5,8-9H,6-7,10H2,1H3,(H,18,21)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFLNTDXZNFHDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CS3)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
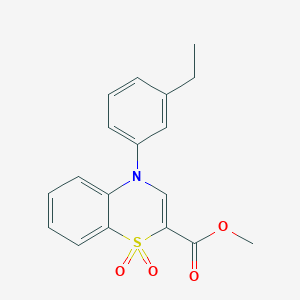

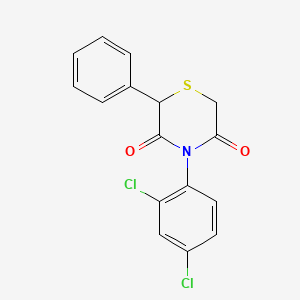
![4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2421620.png)
![1-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2421621.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,2-dimethylpropanamide](/img/structure/B2421624.png)
![1-[4-[4-(5-Fluoropyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2421625.png)
![2-{[1-(2-Methoxybenzenesulfonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine](/img/structure/B2421626.png)
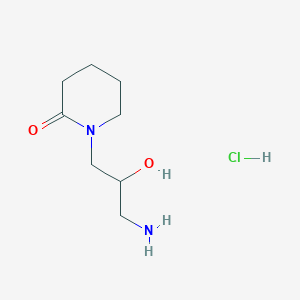
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-ethoxy-3-methylbenzenesulfonamide](/img/structure/B2421629.png)
![3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxyethyl]benzoic acid](/img/structure/B2421631.png)
